Cas no 41873-61-4 (Ethyl 2-(2-formylphenoxy)acetate)
Ethyl 2-(2-formylphenoxy)acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(2-formylphenoxy)acetate
- Ethyl (2-formylphenoxy)acetate
- 2-formylphenoxyacetic acid ethyl ester
- ethyl o-formylphenoxyacetate
- ethylformylphenoxyacetate
- Aceticacid, (2-formylphenoxy)-, ethyl ester (9CI)
- 2-(Ethoxycarbonylmethoxy)benzaldehyde
- NSC403938
- Acetic acid, (2-formylphenoxy)-, ethyl ester
- AKOS000249017
- 2-(ethoxycarbonylmethoxy) benzaldehyde
- CS-0018895
- (2-Formylphenoxy)acetic acid ethyl ester; 2-(Ethoxycarbonylmethoxy)benzaldehyde; Ethyl (2-formylphenoxy)acetate; NSC 403938
- SCHEMBL5883219
- Z53836093
- J-520594
- YVWJJQUUORDFCC-UHFFFAOYSA-N
- MFCD00052131
- 5T-0221
- ethyl 2-(2-methanoylphenoxy)ethanoate
- EN300-228117
- 2-(2-formylphenoxy)acetic acid ethyl ester
- E86022
- DTXSID40323407
- A825683
- NSC-403938
- FT-0639745
- 41873-61-4
- STK347602
- DB-050816
- BBL038120
- ALBB-006155
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- MDL: MFCD00052131
- Inchi: 1S/C11H12O4/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h3-7H,2,8H2,1H3
- InChI Key: YVWJJQUUORDFCC-UHFFFAOYSA-N
- SMILES: O(CC(=O)OCC)C1C=CC=CC=1C=O
Computed Properties
- Exact Mass: 208.07400
- Monoisotopic Mass: 208.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
- Topological Polar Surface Area: 52.6A^2
Experimental Properties
- Density: 1.169
- Melting Point: 45-47°C
- Boiling Point: 322°Cat760mmHg
- Flash Point: 141.5°C
- Refractive Index: 1.533
- PSA: 52.60000
- LogP: 1.44100
- Sensitiveness: Air Sensitive
Ethyl 2-(2-formylphenoxy)acetate Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Ethyl 2-(2-formylphenoxy)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B124758-50mg |
Ethyl 2-(2-Formylphenoxy)acetate |
41873-61-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B124758-100mg |
Ethyl 2-(2-Formylphenoxy)acetate |
41873-61-4 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B124758-500mg |
Ethyl 2-(2-Formylphenoxy)acetate |
41873-61-4 | 500mg |
$ 95.00 | 2022-06-07 | ||
| ChemScence | CS-0018895-10g |
Ethyl 2-(2-formylphenoxy)acetate |
41873-61-4 | 10g |
$488.0 | 2022-04-27 | ||
| abcr | AB176472-1 g |
Ethyl (2-formylphenoxy)acetate, 99%; . |
41873-61-4 | 99% | 1g |
€73.80 | 2022-06-11 | |
| abcr | AB176472-5 g |
Ethyl (2-formylphenoxy)acetate, 99%; . |
41873-61-4 | 99% | 5g |
€162.00 | 2022-06-11 | |
| Chemenu | CM275226-10g |
Ethyl 2-(2-formylphenoxy)acetate |
41873-61-4 | 95% | 10g |
$454 | 2022-06-11 | |
| eNovation Chemicals LLC | D765415-1g |
Ethyl 2-(2-formylphenoxy)acetate |
41873-61-4 | 99% | 1g |
$115 | 2024-06-07 | |
| eNovation Chemicals LLC | D765415-5g |
Ethyl 2-(2-formylphenoxy)acetate |
41873-61-4 | 99% | 5g |
$250 | 2024-06-07 | |
| eNovation Chemicals LLC | D765415-10g |
Ethyl 2-(2-formylphenoxy)acetate |
41873-61-4 | 99% | 10g |
$445 | 2024-06-07 |
Ethyl 2-(2-formylphenoxy)acetate Suppliers
Ethyl 2-(2-formylphenoxy)acetate Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on Ethyl 2-(2-formylphenoxy)acetate
Comprehensive Guide to Ethyl 2-(2-formylphenoxy)acetate (CAS No. 41873-61-4): Properties, Applications, and Industry Insights
Ethyl 2-(2-formylphenoxy)acetate (CAS No. 41873-61-4) is a specialized organic compound widely recognized for its versatile applications in pharmaceuticals, agrochemicals, and fragrance synthesis. With the increasing demand for high-purity intermediates in synthetic chemistry, this ester derivative has gained significant attention due to its unique molecular structure, combining a formylphenoxy group with an acetate moiety. Researchers and manufacturers frequently search for terms like "Ethyl 2-(2-formylphenoxy)acetate synthesis," "CAS 41873-61-4 suppliers," or "formylphenoxy acetate derivatives," highlighting its industrial relevance.
The compound’s chemical properties, such as its molecular formula C11H12O4 and molar mass of 208.21 g/mol, make it a valuable building block for fine chemical synthesis. Its phenolic aldehyde functionality allows for selective reactions, including condensations and nucleophilic substitutions, which are critical in designing APIs (Active Pharmaceutical Ingredients) and flavor & fragrance enhancers. Recent trends in green chemistry have also spurred interest in eco-friendly production methods for Ethyl 2-(2-formylphenoxy)acetate, aligning with global sustainability goals.
In the pharmaceutical sector, CAS 41873-61-4 is often explored as a precursor for heterocyclic compounds with potential bioactivity. For instance, its formyl group can undergo reductive amination to yield intermediates for antimicrobial or anti-inflammatory agents. Meanwhile, agrochemical applications leverage its reactivity to develop crop protection agents, addressing growing concerns about food security and pest resistance. Searches like "Ethyl 2-(2-formylphenoxy)acetate in drug discovery" or "agrochemical intermediates 2024" reflect these emerging uses.
From a technical standpoint, the compound’s solubility in organic solvents (e.g., ethanol, DMSO) and melting point range (typically 45–50°C) are key parameters for process optimization. Analytical techniques such as HPLC and GC-MS are commonly employed to ensure purity, especially for GMP-grade batches. Manufacturers prioritizing "high-purity CAS 41873-61-4" or "custom synthesis of phenoxy acetates" often require detailed specifications, including residual solvent limits and isotopic labeling options.
The fragrance industry values Ethyl 2-(2-formylphenoxy)acetate for its ability to impart aromatic nuances in perfumes and essential oil blends. Its aldehyde-acetate synergy contributes to long-lasting olfactory profiles, a feature increasingly sought after in niche and luxury fragrances. Online queries such as "formylphenoxy acetate in perfumery" or "sustainable aroma chemicals" underscore this niche demand.
Regulatory compliance remains a critical focus, with stakeholders emphasizing REACH and FDA guidelines for safe handling and transportation. While not classified as hazardous under standard protocols, proper storage conditions (e.g., inert atmosphere, low humidity) are recommended to maintain stability. Industry forums frequently discuss "CAS 41873-61-4 safety data" and "scalable production techniques," reflecting practical concerns.
In summary, Ethyl 2-(2-formylphenoxy)acetate (CAS No. 41873-61-4) exemplifies the intersection of innovation and functionality in modern chemistry. Its adaptability across sectors—from life sciences to specialty chemicals—positions it as a compound of enduring interest, particularly as advancements in catalysis and process intensification continue to reshape industrial practices.
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